molecular formula C9H7F3N2O5 B14705404 2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 17811-40-4

2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No.: B14705404
CAS No.: 17811-40-4
M. Wt: 280.16 g/mol
InChI Key: HNUZQKYWTMYDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3N2O5 It is a derivative of benzene, characterized by the presence of ethoxy, dinitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 2-ethoxy-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The ethoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce quinones.

Scientific Research Applications

2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
  • 3,5-Dinitrobenzotrifluoride
  • 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Uniqueness

2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The combination of nitro and trifluoromethyl groups also imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

17811-40-4

Molecular Formula

C9H7F3N2O5

Molecular Weight

280.16 g/mol

IUPAC Name

2-ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F3N2O5/c1-2-19-8-6(13(15)16)3-5(9(10,11)12)4-7(8)14(17)18/h3-4H,2H2,1H3

InChI Key

HNUZQKYWTMYDJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.